molecular formula C11H14BrN B8506374 3-bromo-4-[(E)-hex-1-enyl]pyridine

3-bromo-4-[(E)-hex-1-enyl]pyridine

Cat. No. B8506374
M. Wt: 240.14 g/mol
InChI Key: ZACJNPJOEUYPNN-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A mixture of 3-bromo-4-(hex-1-en-1-yl)pyridine (Intermediate 12; 360 mg; 1.50 mmol) and platinum dioxide (34 mg; 0.15 mmol) in EtOAc (35 mL) was hydrogenated at 7 atm for 1 hour in a PARR apparatus. The reaction mixture was filtered, evaporated and purified by flash column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc, affording the title compound as a colorless liquid.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH3:13]>CCOC(C)=O.[Pt](=O)=O>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
BrC=1C=NC=CC1C=CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1C=CCCCC
Name
Quantity
35 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
34 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=CC1CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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